REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[CH3:12][C:13]1=[C:14]([CH3:20])[C:15]([O:17][C:18]1=O)=[O:16]>C(O)(=O)C>[F:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[N:1]1[C:15](=[O:16])[C:14]([CH3:20])=[C:13]([CH3:12])[C:18]1=[O:17]
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
C/C/1=C(/C(=O)OC1=O)\C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
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is stirred for 12 hours at an oil bath temperature of 130°-40°
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
ADDITION
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Details
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the mixture is poured onto ice-water
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Type
|
FILTRATION
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Details
|
the resulting precipitate is filtered with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol/water
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C(=O)O)N1C(C(=C(C1=O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |